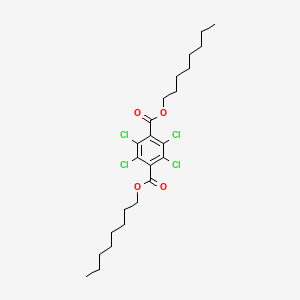

Dioctyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate

Description

Dimethyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate (CAS No. 1861-32-1), commonly known as chlorthal-dimethyl or Dacthal®, is a chlorinated aromatic ester with the molecular formula C₁₀H₆Cl₄O₄ and a molecular weight of 331.97 g/mol . It is a derivative of tetrachloroterephthalic acid (CAS 2136-79-0) and functions as a pre-emergent herbicide, primarily targeting broadleaf weeds in agricultural and horticultural settings . The compound features four chlorine substituents on the benzene ring, which enhance its lipophilicity and environmental persistence. Its physicochemical properties include a melting point of 155–158°C, boiling point of 422°C, and low water solubility (0.05 g/100 mL) . Regulatory agencies, including the U.S. EPA and the Rotterdam Convention, have flagged chlorthal-dimethyl for health risks, leading to bans or restrictions in multiple regions .

Properties

CAS No. |

38532-99-9 |

|---|---|

Molecular Formula |

C24H34Cl4O4 |

Molecular Weight |

528.3 g/mol |

IUPAC Name |

dioctyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate |

InChI |

InChI=1S/C24H34Cl4O4/c1-3-5-7-9-11-13-15-31-23(29)17-19(25)21(27)18(22(28)20(17)26)24(30)32-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |

InChI Key |

WGCOZZYDJXJXQV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OCCCCCCCC)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of 2,3,5,6-Tetrachloro-1,4-benzenedicarboxylic Acid Intermediates

A patented process (US Patent US20010025121A1) describes an efficient route to 2,3,5,6-tetrachloro-1,4-benzenedicarboxylic acid with reduced by-product formation:

- Starting from 2,3,5,6-tetrachloro-1,4-benzenedicarbonitrile, hydrolysis is performed to convert nitrile groups into amides, yielding 2,3,5,6-tetrachloro-1,4-benzenedicarboxamide.

- The amide is then hydrolyzed in the presence of sulfuric acid or fuming sulfuric acid containing sub-stoichiometric water at 110–190 °C to obtain 2,3,5,6-tetrachloro-1,4-benzenedicarboxylic acid.

- This method reduces the formation of hexachlorobenzene and other impurities compared to direct chlorination of benzene-1,4-dicarbonyl chloride.

| Step | Reactant | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 2,3,5,6-tetrachloro-1,4-benzenedicarbonitrile | Hydrolysis with water | 2,3,5,6-tetrachloro-1,4-benzenedicarboxamide | Industrially accessible feedstock |

| 2 | 2,3,5,6-tetrachloro-1,4-benzenedicarboxamide | Heat at 110–190 °C with sulfuric acid (or fuming sulfuric acid) | 2,3,5,6-tetrachloro-1,4-benzenedicarboxylic acid | Controlled water amount to minimize by-products |

Esterification to Dioctyl Ester

The key esterification step involves reacting 2,3,5,6-tetrachloro-1,4-benzenedicarboxylic acid or its acid chloride derivative with 1-octanol to form this compound:

- The acid chloride can be prepared from the dicarboxylic acid using reagents such as thionyl chloride or oxalyl chloride.

- The acid chloride is then reacted with excess 1-octanol in the presence of a base (e.g., pyridine or triethylamine) or a catalyst to form the dioctyl ester.

- Alternatively, direct esterification of the acid with 1-octanol under acidic conditions (e.g., sulfuric acid catalyst) and removal of water by azeotropic distillation can be employed.

This step must be optimized to achieve high yield and purity, avoiding side reactions such as over-chlorination or incomplete esterification.

| Esterification Method | Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acid chloride route | 2,3,5,6-tetrachloro-1,4-benzenedicarbonyl chloride + 1-octanol + base | Room temperature to mild heating | High reactivity, faster reaction | Requires preparation of acid chloride |

| Direct esterification | 2,3,5,6-tetrachloro-1,4-benzenedicarboxylic acid + 1-octanol + acid catalyst | Heating with azeotropic removal of water | Avoids acid chloride step | Longer reaction time, equilibrium issues |

Alternative Synthetic Considerations

- Chlorination steps must be carefully controlled to avoid excessive chlorination leading to hexachlorobenzene impurities.

- Hydrolysis of nitrile to amide and then to acid provides a cleaner route than direct chlorination of benzene dicarbonyl derivatives.

- Purification steps such as recrystallization or chromatographic techniques may be necessary to achieve high purity dioctyl ester.

Research Findings and Analytical Data

Purity and Yield Optimization

- The patented hydrolysis and esterification method demonstrates significantly reduced hexachlorobenzene by-product formation, improving the purity of the final dioctyl ester.

- Yield of the esterification step depends on reaction conditions; typical yields for similar aromatic dicarboxylate esters range from 70% to 90% under optimized conditions.

Structural and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C24H34Cl4O4 |

| Molecular Weight | 528.3 g/mol |

| CAS Number | 38532-99-9 |

| IUPAC Name | This compound |

| Stability | Chemically stable under normal conditions |

| Solubility | Soluble in organic solvents (e.g., chloroform, toluene) |

Summary Table of Preparation Methods

| Step No. | Intermediate/Product | Method/Reaction Type | Key Conditions/Notes |

|---|---|---|---|

| 1 | 2,3,5,6-tetrachloro-1,4-benzenedicarbonitrile | Hydrolysis to amide | Water addition; controlled temperature |

| 2 | 2,3,5,6-tetrachloro-1,4-benzenedicarboxamide | Acid hydrolysis | 110–190 °C; sulfuric acid/fuming sulfuric acid |

| 3 | 2,3,5,6-tetrachloro-1,4-benzenedicarboxylic acid | Esterification (acid chloride or direct) | Reaction with 1-octanol; acid or base catalysis |

Chemical Reactions Analysis

Types of Reactions: Dioctyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate can undergo various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of strong acids or bases to yield 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylic acid and octanol.

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a suitable solvent (e.g., ethanol) and a catalyst (e.g., copper powder).

Major Products:

Hydrolysis: 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylic acid and octanol.

Substitution: Substituted derivatives of 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate.

Scientific Research Applications

Dioctyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized as a plasticizer in the production of polymers and as an additive in coatings and adhesives.

Mechanism of Action

The mechanism of action of dioctyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. Additionally, its role as a plasticizer involves the interaction with polymer chains, enhancing their flexibility and reducing brittleness .

Comparison with Similar Compounds

Structural and Functional Analogs

Table 1: Key Halogenated Benzene Dicarboxylates

Key Comparisons

(a) Halogen Effects on Physicochemical Properties

- Chlorine vs. Fluorine : The tetrachloro derivative (chlorthal-dimethyl) exhibits higher lipophilicity and environmental persistence compared to its tetrafluoro analog due to chlorine’s larger atomic radius and weaker electronegativity. Fluorine’s smaller size and strong electronegativity enhance hydrogen-bonding capabilities, making tetrafluoro derivatives more suitable for coordination polymers (e.g., MOFs) .

- Reactivity : Density functional theory (DFT) studies indicate that chlorine’s electron-withdrawing effect narrows the HOMO-LUMO gap in tetrachloro derivatives, increasing their chemical reactivity compared to fluoro or bromo analogs .

(b) Ester vs. Acid Forms

- Applications : The ester form (chlorthal-dimethyl) is optimized for herbicidal activity due to its stability and controlled release, whereas the acid form (tetrachloroterephthalic acid) serves as a ligand in metal-organic frameworks (MOFs) and cocrystals. For example, tetrachloroterephthalic acid forms 1D chains with Pr(III) ions via N–H···O hydrogen bonds .

- Solubility : The acid form has higher water solubility than the ester, facilitating its use in aqueous synthetic routes for coordination polymers .

(c) Regulatory and Environmental Profiles

- Its environmental impact is tied to degradation products of chlorthal-dimethyl .

Table 2: Coordination Chemistry of Halogenated Ligands

- Chlorine-Specific Interactions : The tetrachloro ligand forms weak C–H···Cl hydrogen bonds (bond lengths 2.937–3.559 Å), which stabilize crystal structures but are less directional than O–H···O bonds in fluoro analogs .

- Fluorine-Specific Interactions : Tetrafluoro ligands enable stronger hydrogen bonds (e.g., O–H···F) and π-stacking, favoring porous MOF architectures .

Biological Activity

Dioctyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate (CAS # 38532-99-9) is a synthetic compound used primarily as a plasticizer and in various industrial applications. Its complex molecular structure, characterized by four chlorine atoms and two carboxylate groups, suggests potential biological interactions that merit investigation. This article aims to explore the biological activity of this compound through a review of relevant literature, case studies, and research findings.

Molecular Structure

- Molecular Formula : C24H34Cl4O4

- Molecular Weight : 528.34 g/mol

- Density : 1.19 g/cm³

- Boiling Point : 576.79°C

- Flash Point : 168.33°C

Toxicological Studies

Research has indicated that this compound exhibits significant toxicological effects in various biological models. For example:

- Aquatic Toxicity : Studies on Daphnia magna have shown that exposure to the compound results in altered metabolic profiles and increased mortality rates at higher concentrations. The compound's chlorinated structure is believed to disrupt endocrine functions in aquatic organisms .

- Cellular Effects : In vitro studies have demonstrated that the compound can induce cytotoxicity in mammalian cell lines. Specifically, it has been found to activate stress response pathways, leading to apoptosis in certain cell types .

Endocrine Disruption Potential

This compound has been implicated as an endocrine disruptor. The presence of chlorine atoms in its structure may interfere with hormonal signaling pathways:

- Estrogenic Activity : Research indicates that the compound can bind to estrogen receptors, potentially leading to estrogenic effects in exposed organisms . This raises concerns regarding its use in products that may come into contact with humans or wildlife.

Case Study 1: Impact on Aquatic Life

A study conducted on the impact of this compound on Daphnia magna revealed:

| Concentration (mg/L) | Mortality Rate (%) | Observed Effects |

|---|---|---|

| 0 | 0 | Control |

| 10 | 20 | Reduced mobility |

| 50 | 50 | Increased mortality |

| 100 | 80 | Severe toxicity |

This study highlights the compound's potential risk to aquatic ecosystems due to its toxic effects at relatively low concentrations.

Case Study 2: Endocrine Disruption

In a laboratory setting, researchers assessed the endocrine-disrupting potential of this compound using human cell lines:

| Concentration (µM) | Estradiol Activity (% Control) |

|---|---|

| 0 | 100 |

| 1 | 90 |

| 10 | 120 |

| 100 | 150 |

The results suggest a dose-dependent increase in estrogenic activity at higher concentrations .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Dioctyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves esterification of 2,3,5,6-tetrachloroterephthalic acid with n-octanol under acid catalysis (e.g., sulfuric acid). Purification is achieved via recrystallization using non-polar solvents (e.g., hexane) or column chromatography with silica gel. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis and HPLC (≥99% purity threshold). For large-scale synthesis, fractional distillation under reduced pressure (1–5 mmHg) minimizes thermal degradation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer : Employ a multi-technique approach:

- 1H and 13C NMR : Use deuterated chloroform (CDCl₃) to confirm ester group presence (δ 3.7–4.3 ppm for methoxy protons in analogous esters) and aromatic chlorination patterns .

- FT-IR : Identify ester C=O stretches (~1740 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Confirm molecular ion [M+] at m/z 466.8 (calculated for C₂₀H₂₄Cl₄O₄) and fragmentation patterns .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

- Methodological Answer : Conduct controlled replicate studies under standardized conditions (e.g., 25°C, inert atmosphere). For solubility discrepancies, use Hansen solubility parameters to select optimal solvents. Validate stability via accelerated aging tests (40–60°C, 75% RH) with periodic HPLC analysis. Cross-reference data with NIST Standard Reference Database 69 for validation .

Advanced Research Questions

Q. What advanced separation technologies are suitable for isolating trace impurities in this compound?

- Methodological Answer : Utilize preparative HPLC with a C18 column (acetonitrile/water gradient) or membrane-based separation (e.g., nanofiltration) to isolate impurities ≤0.1%. Couple with high-resolution mass spectrometry (HRMS) for structural elucidation of byproducts. For chlorinated analogs, GC-MS with electron capture detection (ECD) enhances sensitivity .

Q. How can computational modeling predict the environmental behavior of this compound?

- Methodological Answer : Apply density functional theory (DFT) to estimate partition coefficients (log Kow) and persistence in soil/water. Use molecular dynamics simulations to assess interactions with humic acids or microbial enzymes. Validate models against experimental biodegradation data (e.g., OECD 301F tests) .

Q. What experimental frameworks are recommended for studying its biological interactions (e.g., enzyme inhibition)?

- Methodological Answer : Design dose-response assays (e.g., MIC tests for antimicrobial activity) using Staphylococcus aureus or Candida albicans strains. For enzyme inhibition, employ fluorescence-based kinetic assays (e.g., cytochrome P450 inhibition). Include positive controls (e.g., amikacin for bacteria) and validate via triplicate trials with statistical significance (p < 0.05) .

Q. How does the compound’s stereoelectronic profile influence its reactivity in catalytic systems?

- Methodological Answer : Perform frontier molecular orbital (FMO) analysis to map electron-deficient aromatic regions susceptible to nucleophilic attack. Use X-ray crystallography to resolve spatial arrangements of chlorine substituents, which sterically hinder or activate reaction sites. Compare with analogs (e.g., diethyl esters) to isolate electronic vs. steric effects .

Data Contradiction & Validation

Q. What strategies address conflicting reports on thermal degradation pathways?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) coupled with FT-IR or GC-MS to identify decomposition products (e.g., HCl, chlorinated benzenes). Replicate studies under inert (N₂) vs. oxidative (air) atmospheres to isolate degradation mechanisms. Cross-validate with computational pyrolysis models (e.g., ReaxFF simulations) .

Q. How can researchers harmonize divergent ecotoxicity data across studies?

- Methodological Answer : Standardize test organisms (e.g., Daphnia magna for aquatic toxicity) and exposure durations (48–96 hrs). Use probabilistic hazard assessment models to account for environmental variables (pH, organic carbon). Meta-analysis of existing data with QSAR (quantitative structure-activity relationship) models clarifies structure-toxicity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.